2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid
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Overview
Description
2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid is a chemical compound that belongs to the family of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom attached to the triazole ring and a butanoic acid moiety. Triazoles are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science .
Mechanism of Action
Target of Action
It’s known that similar 1,2,4-triazole compounds have shown cytotoxic activities against tumor cell lines .
Mode of Action
It’s known that similar 1,2,4-triazole compounds interact with tumor cells and exhibit cytotoxic activities .
Biochemical Pathways
It’s known that similar 1,2,4-triazole compounds can affect various biochemical pathways in tumor cells .
Result of Action
Similar 1,2,4-triazole compounds have shown to exhibit cytotoxic activities against tumor cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid. These precautions help ensure the safe handling of the compound and prevent environmental pollution .
Biochemical Analysis
Biochemical Properties
Triazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups present in the triazole derivative .
Molecular Mechanism
Triazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Triazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid typically involves the reaction of 3-bromo-1H-1,2,4-triazole with butanoic acid derivatives. One common method is the nucleophilic substitution reaction where the triazole ring is introduced to the butanoic acid moiety under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the triazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: It can participate in condensation reactions with other carboxylic acids or amines to form amides or esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMSO or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield triazole-amide derivatives, while oxidation reactions can produce triazole-carboxylic acids .
Scientific Research Applications
2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an antifungal and antiviral agent.
Comparison with Similar Compounds
Similar Compounds
3-bromo-1H-1,2,4-triazole: A simpler compound with similar reactivity but lacking the butanoic acid moiety.
1,2,4-triazole: The parent compound of the triazole family, widely used in various applications.
2-(1H-1,2,4-triazol-1-yl)acetic acid: A similar compound with an acetic acid moiety instead of butanoic acid.
Uniqueness
2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid is unique due to the presence of both the bromine atom and the butanoic acid moiety. This combination imparts specific chemical and biological properties that are not observed in simpler triazole derivatives. The bromine atom enhances the compound’s reactivity, while the butanoic acid moiety provides additional functional groups for further chemical modifications .
Properties
IUPAC Name |
2-(3-bromo-1,2,4-triazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c1-2-4(5(11)12)10-3-8-6(7)9-10/h3-4H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJSENUYLIFHEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=NC(=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1798731-85-7 |
Source
|
Record name | 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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